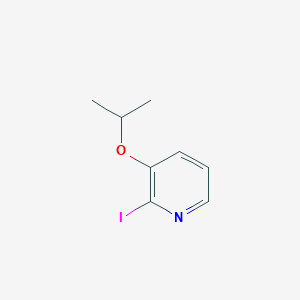

2-Iodo-3-(propan-2-yloxy)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOKRASWYWYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 3 Propan 2 Yloxy Pyridine and Analogous Structures

Strategies for Introducing the Isopropoxy Group at the 3-Position

Attaching an isopropoxy group to the third position of a pyridine (B92270) ring is a crucial step in the synthesis. This is typically achieved through nucleophilic substitution or transition-metal-catalyzed coupling reactions.

A classic and direct method for forming the 3-isopropoxy linkage is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comtransformationtutoring.com This SN2 reaction involves the deprotonation of a pyridin-3-ol to form a more nucleophilic pyridin-3-olate anion, which then attacks an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane.

The first step is the deprotonation of 3-hydroxypyridine using a suitable base. The choice of base is critical to ensure complete formation of the alkoxide without unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 pathway. jk-sci.com Because the reaction proceeds via an SN2 mechanism, primary alkyl halides are the best substrates. masterorganicchemistry.comjk-sci.com However, secondary halides like 2-iodopropane can be used, though elimination reactions may compete as a side reaction.

Table 1: Representative Conditions for Williamson Ether Synthesis of 3-Alkoxypyridines

| Pyridine Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Hydroxypyridine | 2-Bromopropane | NaH | DMF | 0°C to room temp. |

| 3-Hydroxypyridine | 2-Iodopropane | K₂CO₃ | Acetone | Reflux |

Note: PTC refers to Phase Transfer Catalysis.

Modern organic synthesis offers powerful alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has been extended to form C-O bonds, providing a versatile method for aryl ether synthesis. wikipedia.orgacsgcipr.org This approach is particularly useful when starting from a 3-halopyridine, such as 3-bromo- or 3-chloropyridine.

In this methodology, a palladium or copper catalyst is used to couple the 3-halopyridine with isopropanol or a corresponding isopropoxide salt. The catalytic cycle typically involves a palladium(0) species, a phosphine-based ligand, and a base. The ligand plays a crucial role in stabilizing the metal center and facilitating the key steps of oxidative addition and reductive elimination. Bidentate phosphine (B1218219) ligands like BINAP and DPEPhos have proven effective in these transformations. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig C-O Coupling

| Component | Function | Examples |

|---|---|---|

| Catalyst Precursor | Source of active Pd(0) | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, facilitates reaction | Xantphos, DPEPhos, BINAP |

| Base | Activates the alcohol nucleophile | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Substrate | Aryl halide electrophile | 3-Bromopyridine, 3-Chloropyridine |

| Nucleophile | Alcohol component | Isopropanol |

This method offers the advantage of milder reaction conditions compared to some traditional methods and demonstrates broad functional group tolerance.

Strategies for Introducing the Iodine Atom at the 2-Position

Once the 3-isopropoxypyridine scaffold is in place, the next synthetic challenge is the regioselective introduction of an iodine atom at the C-2 position.

Direct C-H iodination is an atom-economical approach that avoids the need for pre-functionalized substrates. The electron-donating nature of the 3-isopropoxy group activates the pyridine ring towards electrophilic substitution. However, the inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, can make direct functionalization challenging and can lead to issues with regioselectivity.

Various iodinating systems have been developed to overcome these challenges. A common strategy involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species. Radical-based C-H iodination protocols have also been developed for heterocycles like pyridines, sometimes showing selectivity for the C3 and C5 positions. rsc.orgrsc.org Achieving C2 selectivity on a 3-substituted pyridine often requires specific directing group effects or carefully optimized conditions.

Table 3: Examples of Iodination Reagents for Heteroaromatics

| Reagent System | Type of Iodination | Comments |

|---|---|---|

| I₂ / H₂O₂ | Electrophilic | Uses a green oxidant. |

| N-Iodosuccinimide (NIS) | Electrophilic | Mild and selective reagent. |

| I₂ / K₂S₂O₈ | Radical | Can provide alternative regioselectivity. rsc.org |

The Finkelstein reaction is a classic method for preparing iodoalkanes by treating alkyl chlorides or bromides with sodium iodide in acetone. byjus.comwikipedia.orgorganic-chemistry.orgiitk.ac.in This principle can be extended to aromatic systems, although it is often more challenging. The "aromatic Finkelstein reaction" typically requires harsher conditions or catalysis due to the stronger carbon-halogen bond in aryl halides. wikipedia.org

To synthesize 2-iodo-3-isopropoxypyridine via this route, a precursor such as 2-bromo- or 2-chloro-3-isopropoxypyridine is required. The reaction involves treating this precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). While the traditional acetone solvent system relies on the precipitation of NaCl or NaBr to drive the equilibrium, reactions on aryl halides often necessitate higher boiling point polar aprotic solvents like DMF or DMSO. wikipedia.org Furthermore, copper(I) iodide (CuI) is frequently used as a catalyst, often in combination with a diamine ligand, to facilitate the exchange on the less reactive aryl system. wikipedia.org

Table 4: Conditions for Aromatic Halogen Exchange (Finkelstein-type Reaction)

| Substrate | Iodide Source | Catalyst System | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Bromopyridine | NaI | CuI / Diamine ligand | DMF | 120-150°C |

| 2-Chloropyridine | KI | Nickel bromide / Phosphine ligand | NMP | High Temperature |

The Sandmeyer reaction is a robust and widely used method for introducing a variety of substituents, including iodine, onto an aromatic ring by way of a diazonium salt intermediate. wikipedia.orgbyjus.comnih.gov This multi-step sequence begins with a primary aromatic amine.

For the synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine, the required starting material is 2-amino-3-(propan-2-yloxy)pyridine. The synthesis proceeds in two main steps:

Diazotization: The aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0-5°C). This converts the primary amino group into a diazonium salt (-N₂⁺).

Iodination: The resulting diazonium salt solution is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas (N₂), the iodide anion substitutes its position on the pyridine ring.

Unlike Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst. organic-chemistry.org This method is highly effective and generally provides good yields, making it a reliable strategy for the synthesis of aryl iodides.

Table 5: General Protocol for Diazotization-Iodination (Sandmeyer-type Reaction)

| Step | Reagents | Purpose | Key Parameters |

|---|---|---|---|

| 1. Diazotization | 2-Amino-3-isopropoxypyridine, NaNO₂, HCl(aq) | Formation of the diazonium salt | 0-5°C, slow addition of nitrite |

| 2. Iodination | Potassium Iodide (KI) solution | Displacement of the diazonium group with iodide | Slow addition of diazonium salt to KI solution |

Convergent and Divergent Synthetic Pathways to this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often efficient for large-scale production.

Conversely, a divergent synthesis begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. rsc.org For instance, a common precursor like 2-chloro-3-hydroxypyridine could be divergently functionalized. One path could involve O-alkylation followed by iodination to yield the target compound, while another could involve nucleophilic substitution at the 2-position with various amines, followed by modification of the hydroxyl group, to generate a diverse set of pyridine derivatives. This strategy is particularly valuable in drug discovery for exploring structure-activity relationships.

Sequential Functionalization Approaches

Sequential functionalization is a linear and highly controlled method for building substituted pyridines. This step-by-step approach allows for the precise introduction of functional groups, minimizing the formation of regioisomeric byproducts. A plausible and logical sequential synthesis of this compound would commence with a readily available precursor, such as 3-hydroxypyridine.

The synthesis can be envisioned in two primary steps:

O-Alkylation : The phenolic hydroxyl group of 3-hydroxypyridine is first converted to the corresponding isopropoxy ether. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-iodopropane).

Regioselective Iodination : The resulting 3-(propan-2-yloxy)pyridine is then subjected to iodination. The alkoxy group at the 3-position is an ortho-, para-director. Therefore, direct electrophilic iodination would likely yield a mixture of products, with substitution occurring at the 2-, 4-, and 6-positions. To achieve regioselectivity at the 2-position, directed ortho-metalation (DoM) is a powerful strategy. The ether oxygen can direct a strong base, such as n-butyllithium, to deprotonate the C2 position, creating a nucleophilic organolithium species. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would selectively install the iodine atom at the desired position.

This sequential approach, involving C-H functionalization followed by cyclization or further modification, is a robust method for constructing highly functionalized heterocyclic systems. nih.gov

One-Pot and Cascade Reaction Strategies

To improve synthetic efficiency, reduce waste, and simplify purification processes, chemists often turn to one-pot and cascade reactions. sciepublish.com20.210.105 These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, offering significant advantages over traditional multi-step syntheses. sciepublish.com20.210.105

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the construction of complex products from three or more starting materials in a single step. bohrium.com Several named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, are classic examples of MCRs used to build pyridine rings. nih.govacsgcipr.org

For a target like this compound, a modified Bohlmann-Rahtz approach could be conceptualized. This reaction typically involves the condensation of an enamine, an alkynone, and ammonia. acsgcipr.org To generate the desired substitution pattern, one would need to design precursors that incorporate the iodo and isopropoxy functionalities. For example, a three-component reaction could involve an appropriately substituted aldehyde, malononitrile, and a thiol using a solid, reusable base catalyst like hydrotalcite. researchgate.net The versatility of MCRs allows for the creation of diverse pyridine libraries by simply varying the starting components. bohrium.com

| Reaction Type | Key Features | Potential Application |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov | Can produce dihydropyridines which require a subsequent oxidation step. |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction between an enamine and an alkynone, providing direct access to the aromatic pyridine. acsgcipr.org | Offers high regioselectivity and avoids an oxidation step. |

| Guareschi-Thorpe Reaction | Condensation of a β-ketoester with cyanoacetamide. acsgcipr.org | Leads to the formation of 2-pyridone derivatives. |

Transition metal catalysis, particularly with copper, offers powerful tools for constructing heterocyclic rings through cascade reactions. dntb.gov.ua Copper catalysts can mediate a series of transformations, such as C-H activation, C-N bond formation, and cyclization, within a single pot. semanticscholar.orgresearchgate.net

A hypothetical copper-catalyzed cascade for synthesizing the target molecule could involve the [3+3] annulation of an enone intermediate with a β-enaminoester. semanticscholar.org Another approach is the copper-catalyzed cross-coupling of α,β-unsaturated ketoximes with alkenylboronic acids, which generates a 3-azatriene intermediate that subsequently undergoes electrocyclization and oxidation to form the pyridine ring. nih.gov This method is notable for its modularity and tolerance of various functional groups. nih.gov Copper-catalyzed methods also enable the direct functionalization of pyridines with various partners, including alkynes, which can serve as a versatile handle for further elaboration. acs.org

Advanced Synthetic Techniques and Optimization

Optimizing synthetic protocols is crucial for improving yields, reducing reaction times, and developing more environmentally friendly processes. Advanced techniques like microwave-assisted synthesis have become invaluable tools in modern organic chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. youtube.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. youtube.combeilstein-journals.org The "in-core" heating provided by microwaves ensures a uniform and rapid temperature increase throughout the reaction volume, which can accelerate reaction rates and minimize the formation of side products. youtube.com

Microwave irradiation can be applied to many of the synthetic steps discussed previously. For example, the Williamson ether synthesis for the O-alkylation of 3-hydroxypyridine and the subsequent iodination could both be significantly accelerated. Multicomponent reactions to form the pyridine ring are also frequently improved under microwave conditions, often proceeding in minutes rather than hours and sometimes even under solvent-free conditions. rsc.orgmdpi.comnih.gov The use of microwave assistance in the synthesis of various pyridine and fused-pyridine systems has been well-documented, highlighting its broad applicability and benefits. researchgate.neteurekaselect.commdpi.comnih.gov

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis over conventional heating for key reaction types relevant to the synthesis of substituted pyridines.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantages |

| Nucleophilic Aromatic Substitution | 12-24 hours | ~10 minutes | Drastic reduction in time; often higher yields. youtube.com |

| Multicomponent Reactions | Several hours to days | 5-50 minutes | Increased reaction rates, higher yields, often solvent-free. beilstein-journals.orgnih.gov |

| Esterification | 5-8 hours | 5-10 minutes | Faster reaction, cleaner product profile. |

| Cycloaddition Reactions | ~60 minutes | ~10 minutes | Significant rate enhancement and improved yields. youtube.com |

Microreactor Technology for Enhanced Reaction Control

The synthesis of substituted pyridines, including this compound, can be significantly optimized through the application of microreactor technology. beilstein-journals.orgbme.hu These systems offer superior control over reaction parameters compared to traditional batch reactors, leading to improved safety, efficiency, and product quality. beilstein-journals.orgorganic-chemistry.org

The primary advantages of employing microreactors in chemical synthesis include enhanced heat and mass transfer, which allows for precise temperature control and rapid mixing. beilstein-journals.org This is particularly beneficial for exothermic reactions or processes involving unstable intermediates, as it minimizes the risk of runaway reactions and the formation of byproducts. beilstein-journals.org The small reaction volumes inherent to microreactors further enhance safety by limiting the amount of hazardous material present at any given time. beilstein-journals.org

In the context of synthesizing this compound, microreactor technology can facilitate reactions that are otherwise difficult to perform in conventional setups. The ability to explore novel reaction conditions with greater precision can lead to higher yields and selectivities. beilstein-journals.org For instance, the N-oxidation of pyridine derivatives, a common step in their functionalization, has been successfully demonstrated in continuous flow microreactors, offering a safer and more efficient alternative to batch processes. bme.huorganic-chemistry.orgresearchgate.net

| Feature | Benefit in Microreactor Synthesis |

| High surface-to-volume ratio | Efficient heat exchange and precise temperature control. beilstein-journals.org |

| Small internal volumes | Enhanced safety, especially with hazardous reagents. beilstein-journals.org |

| Rapid mixing | Improved reaction kinetics and selectivity. |

| Continuous flow operation | Potential for automation and scalability. organic-chemistry.org |

Regioselective Synthesis and Functional Group Tolerance

Achieving the desired substitution pattern on the pyridine ring is a central challenge in the synthesis of compounds like this compound. Regioselective synthesis ensures that the iodo and isopropoxy groups are introduced at the correct positions (C2 and C3, respectively), avoiding the formation of undesired isomers.

Various strategies have been developed for the regioselective functionalization of pyridines. These methods often involve the use of directing groups or the careful selection of reaction conditions to control the position of electrophilic or nucleophilic attack. For instance, the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines has been achieved with complete regioselectivity using an iron catalyst. organic-chemistry.org While not directly applied to this compound, this demonstrates the potential for catalytic systems to control regioselectivity in pyridine chemistry.

Functional group tolerance is another critical aspect, particularly when synthesizing more complex molecules that incorporate the this compound scaffold. The chosen synthetic route must be compatible with a wide range of functional groups that may be present on the starting materials or desired in the final product. Modern synthetic methods, including those employing visible-light photoredox catalysis, often exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules under mild conditions. sioc.ac.cn

| Synthetic Challenge | Key Consideration | Example Strategy |

| Regioselectivity | Precise placement of iodo and isopropoxy groups. | Use of directing groups or regioselective catalysts. organic-chemistry.org |

| Functional Group Tolerance | Compatibility with other reactive moieties in the molecule. | Employing mild reaction conditions, such as those in photoredox catalysis. sioc.ac.cn |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. ijarsct.co.inmdpi.com The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several green chemistry principles can be applied. The use of greener solvents, such as water or bio-based solvents, is a key consideration. rsc.org In some cases, solvent-free reaction conditions can be employed, for example, through mechanochemistry (ball milling or grinding), which can lead to shorter reaction times and higher yields. nih.gov A study on the iodination of pyrimidine derivatives demonstrated a simple and eco-friendly approach using solid iodine and AgNO3 under solvent-free conditions. nih.gov

Catalysis plays a crucial role in green chemistry. The development of new catalysts, including biocatalysts, can lead to more selective and efficient reactions under milder conditions. ijarsct.co.in Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate less waste.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy. |

| Safer Solvents and Auxiliaries | Utilizing water or other non-toxic solvents; exploring solvent-free conditions. rsc.orgnih.gov |

| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. ijarsct.co.in |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Reactivity and Reaction Mechanisms of 2 Iodo 3 Propan 2 Yloxy Pyridine

Reactivity of the Iodine Atom at the 2-Position

The iodine atom, being a good leaving group, is the primary site of reactivity on the 2-Iodo-3-(propan-2-yloxy)pyridine molecule. Its reactions are diverse, ranging from nucleophilic substitutions to metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-halopyridines. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of the halide. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, the position of the halogen on the ring, and the presence of other substituents. sci-hub.se

The pyridine ring is inherently electron-deficient, a characteristic that is pronounced at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom. This makes these positions susceptible to nucleophilic attack. uoanbar.edu.iq Consequently, nucleophilic substitution occurs more readily at the 2- and 4-positions compared to the 3-position. uoanbar.edu.iq The relative reactivity generally follows the order of 2-halopyridine > 4-halopyridine > 3-halopyridine. sci-hub.se

For 2-halopyridines, the order of reactivity for the leaving group in SNAr reactions can vary. While a common trend in activated aryl systems is F > Cl ≈ Br > I, in some reactions involving 2-substituted N-methylpyridinium ions, the reactivity is similar across the halogens (F ~ Cl ~ Br ~ I). nih.govnih.gov In reactions with certain nucleophiles, such as sulfur nucleophiles, the reactivity of 2-halopyridines decreases in the order of I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage is a determining factor. sci-hub.se

The isopropoxy group at the 3-position is an electron-donating group. In the context of SNAr reactions, electron-donating groups generally decrease the reactivity of the aromatic ring towards nucleophilic attack by increasing the electron density of the ring. However, its position relative to the leaving group and the incoming nucleophile is crucial.

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a pyridyl radical. This can be initiated by photolysis or the use of radical initiators. nih.gov The resulting 3-(propan-2-yloxy)pyridin-2-yl radical can then participate in various radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems. nih.gov The stability of this radical intermediate is a key factor in determining the feasibility and outcome of such reactions. Some studies have indicated that radical pathways can be involved in the functionalization of pyridines. rsc.org

Oxidative Addition in Transition Metal Catalysis

The C-I bond in this compound is susceptible to oxidative addition to low-valent transition metal complexes, a fundamental step in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This process involves the insertion of the metal into the carbon-iodine bond, forming a new organometallic species. researchgate.netrsc.org

The facility of oxidative addition is generally in the order of C-I > C-Br > C-Cl > C-F. rsc.org Therefore, the iodo-substituent at the 2-position makes this compound a suitable substrate for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at this position. The unique properties of the iodide ligand can influence several steps in the catalytic cycle. rsc.org

Reactivity of the Isopropoxy Group at the 3-Position

The isopropoxy group is generally less reactive than the iodine atom at the 2-position under the conditions typically employed for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. The C-O bond of the ether is relatively strong. However, under forcing conditions, such as with strong acids or bases, cleavage of the ether bond could potentially occur.

Studies on related substituted pyridines have shown that the reactivity of substituents is highly dependent on their position and the reaction conditions. For example, the phenylation of 3-isopropylpyridine with phenyllithium occurs more slowly than the phenylation of pyridine itself, indicating that the alkyl group deactivates the ring towards this type of nucleophilic attack. rsc.org

Potential for Cleavage or Transformation

The structure of this compound presents two primary sites for bond cleavage: the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) bonds of the isopropoxy ether group.

Carbon-Iodine Bond Cleavage: The C-I bond is the most reactive site on the molecule for many transformations. Iodine is an excellent leaving group, and the C(sp²)-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to cleavage researchgate.net. This reactivity is central to its use in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations . In these reactions, a low-valent metal catalyst (typically palladium or nickel) inserts into the C-I bond in an oxidative addition step, initiating the catalytic cycle researchgate.netsemanticscholar.org. Photolysis is another method that can induce the homolytic cleavage of the C-I bond, generating a pyridyl radical or, under acidic conditions, a pyridyl cation, which can then engage in subsequent reactions nih.gov.

Ether Bond Cleavage: The isopropoxy group is an ether, which is generally stable but can be cleaved under specific, often harsh, conditions. Strong protic acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr₃) are typically required to break the C-O bond masterorganicchemistry.com. The mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). A nucleophile, such as the iodide ion, then attacks one of the adjacent carbon atoms via either an Sₙ1 or Sₙ2 pathway to complete the cleavage masterorganicchemistry.com. Additionally, radical-mediated strategies using visible light and hypervalent iodine reagents have been developed for the selective cleavage of C-C bonds within ether structures, representing a more modern approach to their transformation rsc.org.

| Bond Type | Typical Reagents/Conditions | Primary Transformation | Plausible Mechanism |

|---|---|---|---|

| C(sp²)-I | Pd(0) or Ni(0) catalysts, heat/light | Cross-coupling reactions (e.g., Suzuki, Heck) | Oxidative Addition |

| C(sp²)-I | UV Photolysis | Generation of pyridyl radical/cation | Homolytic/Heterolytic Cleavage |

| C(sp²)-O | Strong acids (e.g., HI, HBr), heat | Cleavage to form 2-iodopyridin-3-ol | Acid-catalyzed nucleophilic substitution |

| C(sp³)-O | Strong acids (e.g., HI, HBr), heat | Cleavage to form 2-iodopyridin-3-ol and isopropyl iodide | Sₙ1/Sₙ2 Nucleophilic Substitution |

Role in Directing Group Strategies

Directing groups are crucial in modern synthetic chemistry for controlling regioselectivity in C-H functionalization reactions nih.govresearchgate.net. In this compound, both the pyridine nitrogen and the isopropoxy group can act as directing elements.

The lone pair of electrons on the pyridine nitrogen atom can coordinate to a metal catalyst, directing functionalization to the ortho positions (C2 and C6) nih.gov. Since the C2 position is already occupied by the iodo group, the nitrogen atom would preferentially direct C-H activation to the C6 position. This strategy is commonly employed in palladium-catalyzed reactions to install new functional groups on the pyridine ring nih.gov.

The isopropoxy group at the C3 position can also influence the regiochemical outcome of reactions, particularly electrophilic aromatic substitution. As an alkoxy group, it is an ortho-, para-director. This would activate the C2, C4, and C6 positions towards electrophiles. This electronic effect, combined with the directing effect of the ring nitrogen, can lead to complex regiochemical outcomes that can be exploited for selective synthesis. For instance, in reactions where the C-I bond is not involved, functionalization might be favored at the C4 or C6 positions.

Mechanistic Studies of Transformations Involving this compound

While specific, in-depth mechanistic studies focused exclusively on this compound are not widely available in the literature, the mechanisms of its reactions can be understood by applying established principles from studies on analogous 2-iodopyridines and aryl ethers.

Experimental Mechanistic Investigations

Experimental studies are essential for elucidating reaction mechanisms. For a catalyzed cross-coupling reaction involving this compound, a typical investigation would involve several key experiments:

Kinetic Analysis: Monitoring the reaction rate's dependence on the concentration of each reactant (the pyridine substrate, coupling partner, catalyst, ligand, and base) helps to determine the rate law. The experimentally determined rate law provides direct insight into which species are involved in the rate-determining step of the reaction studymind.co.uk.

Intermediate Trapping and Characterization: Attempts would be made to isolate and characterize catalytic intermediates, such as the oxidative addition complex, using spectroscopic techniques like NMR and X-ray crystallography.

Isotope Labeling Studies: Using deuterated substrates or reagents can reveal which C-H or other bonds are broken during the reaction and can help distinguish between different possible pathways.

Control Experiments: Running the reaction in the absence of key components (e.g., catalyst, ligand, or base) confirms their necessity and helps to rule out non-catalytic background reactions researchgate.net.

Computational Mechanistic Elucidation (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms, providing detailed energetic and structural information that is often inaccessible through experiments alone mdpi.comnih.gov. For a reaction involving this compound, DFT could be used to:

Map the Potential Energy Surface: Calculations can map the entire reaction pathway, identifying the structures and energies of all reactants, intermediates, transition states, and products researchgate.net.

Compare Competing Mechanisms: DFT can be used to calculate the activation barriers for different plausible mechanistic pathways. The pathway with the lowest energy barrier is typically the one that is favored kinetically beilstein-journals.org. For example, in a copper-catalyzed reaction, DFT could distinguish between a pathway involving initial aryl transfer and one involving initial ring closure beilstein-journals.org.

Analyze Transition State Structures: The geometry of a calculated transition state provides a snapshot of the bond-forming and bond-breaking processes occurring during the rate-determining step.

Explain Regio- and Stereoselectivity: By comparing the activation energies of transition states leading to different isomers, DFT can explain and predict the observed selectivity of a reaction.

| Catalytic Step | Information Gained from DFT | Example Finding |

|---|---|---|

| Oxidative Addition | Energy barrier for Pd(0) insertion into the C-I bond | Calculation of the activation free energy (ΔG‡) for the transition state |

| Transmetalation | Energetics of transferring the aryl group from boron to palladium | Determination of the structure of the key four-centered transition state |

| Reductive Elimination | Energy barrier for the C-C bond-forming step | Confirmation that this step is often the rate-determining step |

Understanding Catalyst Resting States and Rate-Determining Steps in Catalyzed Reactions

For a palladium-catalyzed cross-coupling reaction with this compound, the RDS could be oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions, ligands, and substrates.

If oxidative addition is the RDS, the reaction rate will be sensitive to the concentration of the palladium catalyst and the this compound substrate. The catalyst resting state would likely be the initial Pd(0) complex.

If transmetalation is the RDS, the rate may depend on the concentration of the coupling partner (e.g., the organoboron reagent) and the base. The catalyst resting state would be the oxidative addition product.

If reductive elimination is the RDS, the rate may be independent of the substrate concentrations and primarily influenced by the ligand environment around the metal. The resting state would be the di-organopalladium(II) intermediate formed after transmetalation.

Cross Coupling Reactions Utilizing 2 Iodo 3 Propan 2 Yloxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a class of chemical reactions that have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. For a substrate like 2-iodo-3-(propan-2-yloxy)pyridine, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives.

In the context of this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. The general reaction is depicted below:

A significant challenge in the cross-coupling of 2-halopyridines is the "2-pyridyl problem". This term refers to the often-low yields and difficult reaction conditions encountered when using 2-pyridyl organometallic reagents or 2-halopyridine electrophiles. The proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition or deactivation, as the lone pair on the nitrogen can coordinate to the palladium center, hindering the catalytic cycle.

Several strategies have been developed to mitigate the "2-pyridyl problem":

Use of specialized ligands: The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial. These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over catalyst deactivation pathways.

Use of specific boron reagents: The stability of the organoboron reagent is critical. While simple boronic acids can be prone to protodeboronation, more stable alternatives like MIDA (N-methyliminodiacetic acid) boronates have been developed to ensure a slow release of the boronic acid into the reaction mixture, which can improve coupling efficiency.

Additive-assisted protocols: The addition of copper(I) salts as co-catalysts has been shown to be effective in some cases, potentially by facilitating a C-B to C-Cu transmetalation.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. This reaction is a powerful method for the synthesis of substituted alkynes, which are important structural motifs in many natural products and functional materials.

For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-3-isopropoxypyridines. The reaction is typically carried out using a palladium catalyst, a copper(I) salt (usually copper(I) iodide), and an amine base.

The catalytic cycle of the Sonogashira reaction is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organohalide. Organozinc reagents are known for their high reactivity and functional group tolerance. While specific examples of the Negishi coupling of this compound are not readily found in the surveyed literature, the general principles of this reaction are well-established for other 2-halopyridines.

The reaction would involve the in-situ preparation or use of a pre-formed organozinc reagent, which is then coupled with this compound in the presence of a palladium catalyst.

The higher reactivity of organozinc reagents compared to organoboronic acids can sometimes be advantageous, particularly for less reactive aryl halides. However, the moisture sensitivity of some organozinc reagents requires the use of anhydrous reaction conditions.

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

Detailed research findings on the Stille coupling specifically utilizing this compound are scarce in the available literature. Nevertheless, the general reaction would proceed as follows:

The mechanism involves the oxidative addition of the iodo-pyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to give the coupled product.

Buchwald-Hartwig Amination with Amine Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a premier method for the synthesis of aryl amines from aryl halides and a wide range of amine nucleophiles.

The Buchwald-Hartwig amination of this compound would provide access to a variety of 2-amino-3-isopropoxypyridine derivatives. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is generally tolerant of a wide range of functional groups on both the amine and the aryl halide.

Data Tables

The following tables summarize the typical reaction conditions for the cross-coupling reactions discussed. Please note that optimal conditions can vary depending on the specific substrates and desired products.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

| Temperature | Room Temperature to 120 °C |

Table 2: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH, Piperidine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Table 3: Typical Reaction Conditions for Negishi Coupling

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, dppf, XPhos |

| Solvent | THF, Dioxane, DMF |

| Temperature | Room Temperature to 100 °C |

Table 4: Typical Reaction Conditions for Stille Coupling

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 50 °C to 120 °C |

Table 5: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Conditions |

|---|---|

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 120 °C |

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions, with a long history in C-N and C-C bond formation.

C-N Coupling Reactions

The copper-catalyzed formation of carbon-nitrogen bonds, historically known as the Goldberg reaction, is a variation of the Ullmann condensation. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine or amide. Similar to C-O coupling, traditional Goldberg reactions required high temperatures, but modern protocols have enabled these transformations under milder conditions. wikipedia.org For instance, a catalyst system of copper(I) iodide with a ligand like ethylene (B1197577) glycol or 1,2-diaminocyclohexane in a solvent such as 2-propanol can effectively couple aryl iodides with various amines, including aliphatic amines. acs.org These conditions are often tolerant of a wide range of functional groups on the aryl iodide. acs.org

While the palladium-catalyzed Buchwald-Hartwig amination is now a more dominant method for C-N bond formation, copper-catalyzed systems remain a valuable and practical alternative, especially given the lower cost of copper. wikipedia.orgwikipedia.org The reactivity order generally follows Ar-I > Ar-Br > Ar-Cl, making this compound an excellent candidate for such transformations. wikipedia.org

Sonogashira and Related Couplings

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically by coupling an aryl halide with a terminal alkyne. The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of a base. youtube.com

In this catalytic cycle, it is believed that the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) species that was formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. Reductive elimination from the resulting palladium(II) complex yields the aryl-alkyne product and regenerates the palladium(0) catalyst. youtube.com

Given its structure, this compound would be expected to readily participate in Sonogashira couplings. While copper serves as a co-catalyst in the traditional reaction, its role is crucial for the mild reaction conditions typically employed. There has also been significant research into developing "copper-free" Sonogashira reactions to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. nih.gov However, these often require different ligands or reaction conditions. Conceptually novel approaches, such as using two different palladium catalysts to facilitate the reaction via a Pd-Pd transmetalation, have also been explored. nih.gov

Metal-Free Cross-Coupling Approaches

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by cost, toxicity, and sustainability concerns.

For Suzuki-type reactions, some methods have been reported as "metal-free," often conducted in water with a phase-transfer catalyst under microwave irradiation. researchgate.netorganic-chemistry.org However, subsequent studies have shown that many of these reactions are likely catalyzed by trace amounts of palladium contamination present in the reagents, such as sodium carbonate. organic-chemistry.org

True metal-free approaches are emerging. For instance, iodine has been used as a catalyst or additive in Suzuki-Miyaura type couplings performed in air. researchgate.net Another strategy involves visible-light-mediated reactions. A combination of an iridium-based photocatalyst and a copper salt has been used to effect Ullmann-type C-N couplings under mild conditions, though this still involves a metal. acs.org The development of genuinely metal-free catalytic systems for the cross-coupling of aryl halides remains a challenging but active area of research.

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

When a substrate contains multiple potential reaction sites, the selectivity of the cross-coupling reaction becomes a critical consideration. For substituted pyridines, both regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) can often be controlled.

For a molecule like this compound, the primary site of reaction in palladium-catalyzed cross-couplings is expected to be the carbon atom bearing the iodine. This is due to the general reactivity trend of halogens in such reactions, which follows the order: I > Br > OTf >> Cl. nih.gov This predictable reactivity allows for selective functionalization. For example, in a molecule containing both an iodo and a chloro substituent, the iodo group can be selectively coupled while leaving the chloro group intact for subsequent transformations. nih.gov

In dihalopyridines, the position of coupling is also influenced by the electronic nature of the pyridine (B92270) ring. For instance, in the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine, the C-N bond formation occurs exclusively at the 4-position, demonstrating that the electronic properties of the substituents and the ring itself direct the regiochemical outcome. researchgate.net In contrast, direct arylation of pyridine N-oxides often shows complete selectivity for the 2-position. nih.gov For many cross-coupling reactions involving 2-halopyridines, the C2 position is the most reactive due to the inductive effect of the ring nitrogen, which lowers the energy of the transition state for oxidative addition at the adjacent carbon.

This inherent reactivity makes this compound a highly useful synthon, as cross-coupling reactions are expected to proceed predictably and selectively at the C2 position, providing a reliable method for the elaboration of the pyridine scaffold.

2 Iodo 3 Propan 2 Yloxy Pyridine As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Fused Pyridine (B92270) Systems

The strategic placement of the iodo and isopropoxy groups in 2-Iodo-3-(propan-2-yloxy)pyridine facilitates the construction of various fused heterocyclic systems through intramolecular cyclization strategies.

Furo[3,2-b]pyridines and Analogues via Intramolecular Cyclization

Furo[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their presence in biologically active molecules. The synthesis of these scaffolds can be efficiently achieved from this compound through a Sonogashira coupling followed by an intramolecular cyclization.

The general approach involves the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl group, such as a propargyl alcohol derivative. The resulting intermediate, a 2-alkynyl-3-(propan-2-yloxy)pyridine, can then undergo an intramolecular cyclization to form the furo[3,2-b]pyridine ring system. This cyclization is often promoted by a base or a transition metal catalyst. A series of furo[3,2-c]pyridine derivatives has been prepared by an efficient cascade process involving Sonogashira reactions of 4-hydroxy-3-iodopyridine with suitable terminal alkynes followed by an immediate 5-endo-dig cyclization to generate the furan ring semanticscholar.org.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Propargyl alcohol | 1. Pd(PPh₃)₂Cl₂, CuI, Et₃N (Sonogashira) | 2-(Hydroxymethyl)furo[3,2-b]pyridine derivative | semanticscholar.org |

| 2. Base (e.g., KOtBu) or Pd catalyst (Cyclization) |

Pyrrolo[3,2-b]pyridines and Related Heterocycles

Pyrrolo[3,2-b]pyridines, also known as 7-azaindoles, are another critical heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors. The synthesis of this scaffold can be approached using methodologies analogous to the Larock indole synthesis ub.eduwikipedia.orgsynarchive.comnih.govnih.gov.

To utilize this compound for the synthesis of a pyrrolo[3,2-b]pyridine, it would first need to be converted to the corresponding 2-amino-3-(propan-2-yloxy)pyridine. This can be achieved through a Buchwald-Hartwig amination. The resulting aminopyridine can then undergo a palladium-catalyzed heteroannulation with a disubstituted alkyne, in a manner analogous to the Larock indole synthesis, to yield the desired 2,3-disubstituted pyrrolo[3,2-b]pyridine. The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles via the palladium-catalyzed heteroannulation of o-haloanilines with disubstituted alkynes nih.gov.

A wide range of derivatives with a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton has been synthesized by free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts beilstein-journals.org.

Pyranopyridines via Intramolecular Cyclization

Pyranopyridines are another class of fused heterocycles with applications in medicinal chemistry. The synthesis of these structures can be accomplished via an intramolecular Heck reaction wikipedia.orgnih.govprinceton.eduresearchgate.netnih.govnih.gov.

For this purpose, the 3-isopropoxy group of this compound can be cleaved to reveal the 3-hydroxypyridine, which is then O-allylated to introduce the necessary alkene functionality. The resulting 3-(allyloxy)-2-iodopyridine derivative can then undergo an intramolecular Heck reaction. In this palladium-catalyzed cyclization, the aryl-palladium intermediate, formed by oxidative addition of the C-I bond to a Pd(0) catalyst, undergoes an intramolecular insertion of the allyl group, followed by β-hydride elimination to afford the pyranopyridine product. The intramolecular Heck reaction is a robust method for constructing cyclic and heterocyclic compounds wikipedia.org.

Preparation of Polysubstituted Pyridine Derivatives

The iodine atom at the 2-position of this compound serves as a versatile handle for the introduction of a wide variety of substituents through various palladium-catalyzed cross-coupling reactions. This allows for the facile preparation of a diverse library of polysubstituted pyridine derivatives.

The following table summarizes some of the key cross-coupling reactions that can be employed to functionalize this compound:

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling nih.govnih.govrsc.org | Aryl/heteroaryl/alkyl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/heteroaryl/alkyl-3-(propan-2-yloxy)pyridines |

| Sonogashira Coupling semanticscholar.org | Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst, Base (e.g., Et₃N) | 2-Alkynyl-3-(propan-2-yloxy)pyridines |

| Heck Coupling nih.govnih.gov | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Alkenyl-3-(propan-2-yloxy)pyridines |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-3-(propan-2-yloxy)pyridines |

These reactions enable the introduction of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, making this compound a valuable starting material for creating complex molecular architectures. Pyridine sulfinates have also been shown to be stable and straightforward to prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides nih.gov.

Role in the Synthesis of Biologically Relevant Molecules as Synthetic Intermediates

The fused pyridine systems and polysubstituted pyridines synthesized from this compound are key structural motifs in a wide range of biologically active molecules. In particular, these scaffolds are prevalent in kinase inhibitors, which are a major class of anticancer drugs nih.govgoogle.comnih.govnih.govresearchgate.netrsc.org.

The furo[2,3-b]pyridine core, for instance, is considered an isosteric replacement for the 7-azaindole scaffold and is of growing interest in medicinal chemistry for the development of kinase inhibitors nih.gov. Similarly, pyrrolo[3,2-b]pyridines and related heterocycles are central to the design of various therapeutic agents nih.gov. The ability to readily synthesize these and other complex pyridine derivatives from this compound underscores its importance as a key synthetic intermediate in drug discovery and development. Pyrazolo[3,4-b]pyridines are reported to possess a diverse range of biological activities, including being inhibitors of glycogen synthase kinase-3 (GSK-3) researchgate.net.

Applications in Materials Science as a Building Block for Functional Materials

Beyond its applications in medicinal chemistry, this compound also holds promise as a building block for the synthesis of functional materials. The pyridine ring is a common component in organic electronic materials due to its electron-deficient nature and its ability to participate in π-conjugation.

Theoretical and Computational Investigations of 2 Iodo 3 Propan 2 Yloxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules, including halogenated pyridines. While direct DFT studies on 2-iodo-3-(propan-2-yloxy)pyridine are not extensively documented in the literature, a wealth of information can be gleaned from computational studies on analogous iodo- and halo-substituted pyridine (B92270) systems. These studies provide a framework for understanding the likely behavior of the target molecule.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. This is particularly valuable for understanding palladium-catalyzed cross-coupling reactions, which are a primary application of iodo-pyridines.

For instance, DFT studies on the Suzuki-Miyaura coupling of halopyridines have detailed the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.orgnih.gov The oxidative addition of the C-I bond of an iodopyridine to a Pd(0) complex is often the rate-determining step. ub.eduresearchgate.net DFT calculations can model the geometry of the transition state for this step and determine its associated energy barrier. For a molecule like this compound, the electronic properties of the pyridine ring, influenced by the electron-donating propan-2-yloxy group and the nitrogen atom, will modulate the energy of this transition state.

Similarly, in the Sonogashira coupling, DFT can be used to investigate the mechanism and factors controlling regioselectivity. nih.govrsc.orgelsevierpure.com Theoretical studies on dihalopurines, for example, have shown that the choice of palladium catalyst and ligands can dictate which C-I bond undergoes reaction, a finding that is rationalized through DFT calculations of the respective transition states. rsc.orgelsevierpure.com

A representative DFT study on a model Suzuki-Miyaura reaction provides insights into the energetics of the catalytic cycle. The table below, adapted from a study on a similar system, illustrates the type of data that can be obtained.

Table 1: Calculated Energetics for a Model Suzuki-Miyaura Catalytic Cycle

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Reactants | 0.0 |

| Transition State 1 | +15.2 | |

| Intermediate 1 | -5.8 | |

| Transmetalation | Transition State 2 | +10.5 |

| Intermediate 2 | -12.3 | |

| Reductive Elimination | Transition State 3 | +5.1 |

| Products | -25.0 |

Note: Data is illustrative and based on findings for analogous systems. Actual values for this compound would require specific calculations.

DFT calculations can predict the relative reactivity of different sites within a molecule. For polyhalogenated pyridines, DFT can help predict which halogen will preferentially undergo oxidative addition in a cross-coupling reaction. rsc.org This is often correlated with the bond dissociation energy of the carbon-halogen bond and the stability of the resulting palladium intermediate. In the case of this compound, the primary site of reactivity in palladium-catalyzed reactions is expected to be the C-I bond, as the C-I bond is significantly weaker than C-H or C-C bonds.

Furthermore, in reactions involving electrophilic or nucleophilic attack on the pyridine ring, DFT can be used to calculate local reactivity descriptors such as Fukui functions or electrostatic potential maps. These descriptors help in predicting the most likely sites for reaction. The electron-donating nature of the alkoxy group and the electron-withdrawing nature of the iodine atom and the pyridine nitrogen create a specific electronic landscape that DFT can quantitatively describe.

Studies on the regioselective Sonogashira coupling of dihalo- and trihalo-aromatics have demonstrated that the outcome can be rationalized by considering the kinetic and thermodynamic favorability of the oxidative addition at different carbon-halogen bonds, as determined by DFT. nih.govresearchgate.net

The solvent can have a significant impact on the rates and selectivities of chemical reactions, and DFT can be used to model these effects. researchgate.netnih.govrsc.orgwhiterose.ac.uk Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to calculate the energetics of a reaction in different solvent environments. These models have been successfully applied to understand solvent effects in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, polar solvents can stabilize charged intermediates and transition states, thereby altering the energetic profile of the reaction. researchgate.netnih.gov

Explicit solvent models, where a number of solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For a molecule like this compound, the nature of the solvent can influence the conformation of the propan-2-yloxy group and the solvation of the pyridine nitrogen, which in turn can affect its reactivity. Studies on related halopyridines have shown that hydrogen bonding between a protic solvent and the substrate can influence the rate of oxidative addition. researchgate.net

Table 2: Illustrative Solvent Effects on the Oxidative Addition Barrier

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | 16.5 |

| Tetrahydrofuran (THF) | 7.5 | 15.8 |

| Acetonitrile | 35.7 | 14.9 |

| Dimethylformamide (DMF) | 36.7 | 14.5 |

Note: This data is hypothetical and serves to illustrate the expected trend of lower activation energies in more polar solvents for a polar transition state.

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, particularly the rotation of the propan-2-yloxy group.

In the context of its synthetic applications, MD simulations can be used to study the behavior of the substrate and catalyst in solution. For example, first-principles MD simulations have been used to investigate the Suzuki-Miyaura reaction in explicit water, providing a detailed picture of the role of solvent molecules in the transmetalation and reductive elimination steps. acs.orgnih.gov These simulations can reveal how the substrate orients itself as it approaches the catalyst and how solvent molecules participate in the reaction mechanism. Such studies, while computationally intensive, offer a level of detail that is not accessible through static DFT calculations alone. While specific MD simulations for this compound are not available, the methodologies developed for similar systems could be readily applied. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds (focused on synthetic utility and reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property, such as reactivity or reaction yield. wjpsonline.comresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the synthetic utility of building blocks.

For a series of substituted pyridines, a QSAR model could be developed to predict their reactivity in a specific cross-coupling reaction. The model would use calculated molecular descriptors (e.g., electronic parameters, steric descriptors, and lipophilicity) as independent variables and the experimentally determined reaction yield or rate as the dependent variable.

A study on the oxidative addition of (hetero)aryl electrophiles to palladium(0) developed a mechanistically based model that links simple molecular descriptors to the relative rates of this key step. rsc.org This model could be used to predict the relative reactivity of this compound compared to other functionalized halopyridines. Such QSAR models can be powerful tools for reaction optimization and for the rational design of new building blocks for synthesis. While a specific QSAR model for the synthetic utility of this compound has not been reported, the principles have been demonstrated for related heterocyclic systems. wjpsonline.comnih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthesis. Future research into the synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine and its derivatives should prioritize the development of eco-friendly methods. This includes the exploration of greener solvents, catalysts, and energy sources. For instance, the use of water as a reaction medium, as demonstrated in the synthesis of other nitrogen-containing heterocycles, could significantly reduce the environmental impact. nih.gov The investigation of one-pot, multi-component reactions, which can decrease waste and improve atom economy, represents another promising avenue. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-assisted synthesis | Rapid reaction times, improved yields, enhanced reaction control | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder reaction conditions | Investigation of the effects of ultrasonic irradiation on the iodination and etherification steps. nih.gov |

| Flow chemistry | Improved safety, scalability, and reproducibility | Development of continuous flow processes for the synthesis and functionalization of the target compound. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Screening of enzymes for the stereoselective synthesis of chiral derivatives. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the C-I bond, which is amenable to a variety of cross-coupling reactions. Future research should aim to uncover new reactivity patterns and develop novel catalytic systems to exploit this. The use of molecular iodine as a catalyst, which has been shown to be effective in the synthesis of imidazo[1,2-a]pyridines, could offer a metal-free alternative for certain transformations. nih.gov Furthermore, exploring the synergistic effects of the isopropoxy group on the reactivity of the pyridine (B92270) ring could lead to the discovery of unprecedented reaction pathways.

| Catalytic System | Potential Application | Research Objective |

| Molecular Iodine | Electrophilic cyclization reactions | To investigate the potential of I2 as a catalyst for the synthesis of fused heterocyclic systems from this compound. nih.gov |

| Photoredox Catalysis | Radical-mediated transformations | To explore light-driven reactions for the introduction of novel functional groups at the 2-position of the pyridine ring. |

| Dual Catalysis | Synergistic activation of multiple reactive sites | To develop catalytic systems that can simultaneously activate the C-I bond and another functional group for complex bond formations. |

Asymmetric Synthesis and Stereocontrol with this compound

The introduction of chirality is a critical aspect of modern drug discovery and materials science. While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research should focus on the development of asymmetric methods to control the stereochemistry of reactions involving this scaffold. This could involve the use of chiral catalysts, auxiliaries, or reagents. For example, the principles of asymmetric synthesis of other pyridine-containing molecules, such as 2-(2-pyridyl)aziridines, could be adapted to achieve stereocontrol in reactions of this compound. nih.gov

| Asymmetric Strategy | Potential Outcome | Research Goal |

| Chiral Ligand/Metal Complex | Enantioselective cross-coupling reactions | To develop catalytic systems for the enantioselective synthesis of axially chiral biaryl compounds. |

| Organocatalysis | Metal-free asymmetric transformations | To utilize chiral organocatalysts to control the stereochemical outcome of reactions at positions adjacent to the pyridine ring. researchgate.net |

| Chiral Auxiliary | Diastereoselective functionalization | To attach a chiral auxiliary to the pyridine scaffold to direct the stereoselective introduction of new functional groups. researchgate.net |

Expanding the Scope of Derived Complex Architectures

The versatility of the this compound scaffold makes it an attractive starting material for the synthesis of more complex molecular architectures. Future research should aim to expand the range of complex molecules that can be accessed from this building block. This could include the synthesis of polycyclic aromatic compounds, macrocycles, and spirocyclic systems. The development of tandem or cascade reactions initiated by a transformation at the C-I bond could provide efficient routes to these complex structures. The synthesis of spirocyclic scaffolds using hypervalent iodine reagents provides a precedent for such transformations. beilstein-journals.org

| Target Architecture | Synthetic Approach | Potential Significance |

| Fused Polycyclic Heterocycles | Intramolecular cyclization reactions | Access to novel scaffolds with potential applications in materials science and medicinal chemistry. |

| Macrocycles | Ring-closing metathesis or other macrocyclization strategies | Development of new host-guest systems and compounds with unique conformational properties. |

| Spirocyclic Compounds | Oxidative spirocyclization or dearomatization reactions | Construction of three-dimensional molecular frameworks with potential biological activity. beilstein-journals.org |

Advanced Mechanistic Insights and Computational Design in Synthesis

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Future research should employ advanced experimental and computational techniques to elucidate the mechanisms of reactions involving this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into transition state geometries, reaction energetics, and the role of catalysts. nih.gov In silico screening of virtual libraries of derivatives can also help to identify promising candidates for synthesis and further investigation.

| Technique | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic investigation of reaction pathways | A detailed understanding of the factors controlling reactivity and selectivity, enabling the rational design of improved synthetic methods. nih.gov |

| In situ Spectroscopic Analysis | Real-time monitoring of reaction progress | Identification of reaction intermediates and elucidation of complex reaction networks. |

| High-Throughput Experimentation | Rapid screening of reaction conditions | Accelerated optimization of new synthetic transformations. |

Q & A

Q. Critical Factors :

- Steric hindrance : Bulky groups at the 3-position may reduce iodination efficiency.

- Electrophile reactivity : NIS is preferred over I₂ due to milder conditions and reduced byproduct formation.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?

Methodological Answer:

Contradictions often arise from dynamic molecular effects or impurities. Strategies include:

Multi-technique validation :

- X-ray crystallography : Use SHELX software () for unambiguous structure determination via single-crystal diffraction .

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism.

Advanced NMR techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.

- Variable-temperature NMR : Detect conformational flexibility or hydrogen bonding.

High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities.

Example : Aromatic protons in pyridine derivatives often show deshielding due to the electron-withdrawing iodo group. Deviations may indicate unexpected substituent interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

Core techniques include:

¹H/¹³C NMR :

- ¹H NMR : Look for a deshielded aromatic proton adjacent to the iodine (δ ~8.5–9.0 ppm). The isopropoxy group’s methyl protons appear as a septet (δ ~1.3–1.5 ppm) and a quartet (δ ~4.5–5.0 ppm) .

- ¹³C NMR : The C-I bond resonates at δ ~90–100 ppm.

IR spectroscopy : Confirm the C-O-C ether stretch (~1100–1250 cm⁻¹) and absence of -OH bands.

Mass spectrometry : Identify the molecular ion peak (M⁺) and isotopic pattern (due to ¹²⁷I).

Validation : Cross-reference with databases like NIST Chemistry WebBook () for known pyridine derivatives .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Regioselectivity is governed by steric and electronic factors:

Directing groups : The isopropoxy group at the 3-position activates the 2- and 4-positions for electrophilic substitution.

Cross-coupling reactions :

- Suzuki-Miyaura : Use Pd(PPh₃)₄ as a catalyst and aryl boronic acids. The iodo group’s high leaving ability facilitates coupling at the 2-position.

- Sonogashira : Introduce alkynes selectively at the iodine site under CuI/PdCl₂ catalysis.

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Case Study : highlights pyridine derivatives’ applications in drug development, where regioselective modifications are critical for bioactivity .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

This compound serves as:

Pharmaceutical intermediates :

- Kinase inhibitors : The iodine atom facilitates cross-coupling to introduce pharmacophores.

- Antimicrobial agents : Pyridine cores are prevalent in antibiotics (e.g., pyriproxyfen analogs, ) .

Ligand synthesis : Chelating properties aid in designing metal catalysts for asymmetric synthesis.

Experimental Design : Use in vitro assays (e.g., MIC testing) to evaluate bioactivity, followed by structure-activity relationship (SAR) studies.

Advanced: How can computational modeling predict the toxicity profile of this compound derivatives?

Methodological Answer:

In silico toxicity prediction :

- ADMET analysis : Use tools like SwissADME or ProTox-II to assess absorption, distribution, and hepatotoxicity.

- Molecular docking : Screen for off-target interactions (e.g., cytochrome P450 enzymes).

Comparative analysis : Cross-reference with pyridine toxicity data (), noting that pyridine derivatives may exhibit neurotoxic or carcinogenic effects at high doses .

Validation : Combine computational results with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of vapors ( recommends avoiding dust formation) .

Waste disposal : Collect iodine-containing waste separately for halogen-specific treatment.

Emergency Protocols : For skin contact, wash with soap and water () .

Advanced: How do steric and electronic effects influence the reactivity of this compound in photoredox catalysis?

Methodological Answer: